Etienic acid
Overview
Description
Etienic acid, as referenced in the provided papers, is not directly described. However, there is a mention of a derivative of etienic acid, specifically 3β-hydroxyandrost-5-ene-17β-carboxylic acid, which is used as a repeating unit in the synthesis of linear molecules containing steroid units connected with amide bonds . This suggests that etienic acid itself may be related to steroid chemistry and could be a building block for more complex molecular structures.
Synthesis Analysis
The synthesis of etienic acid derivatives involves the use of an active ester of 3β-hydroxyandrost-5-ene-17β-carboxylic acid with N-hydroxysuccinimide and its 3-azido analogue. Methods for the preparation of higher oligomers were also studied, indicating that etienic acid derivatives can be used to create linear chains of molecules . Additionally, ethacrynic acid, which shares a similar name but is a different compound, is synthesized using substituted phenol as precursors through reacting with 2-chlorocarboxylic acid and acylation .
Molecular Structure Analysis
The molecular structure of etienic acid derivatives is characterized by the presence of steroid units. These units are connected by amide bonds to form linear oligomeric structures. The active ester used in the synthesis suggests the presence of carboxylic acid functionalities, which are essential for the formation of the amide linkages .
Chemical Reactions Analysis
The chemical reactions involving etienic acid derivatives focus on the formation of amide bonds to create oligomeric structures. The use of an active ester implies a coupling reaction that forms these bonds between the steroid units. In the context of ethacrynic acid, which is structurally distinct but may offer insight into related compounds, the α,β-unsaturated ketone structure is reactive towards sulfhydryl groups, indicating a potential for Michael addition reactions .
Physical and Chemical Properties Analysis
While the physical and chemical properties of etienic acid are not directly described in the provided papers, the properties of ethacrynic acid, a related compound, are well-documented. Ethacrynic acid is characterized by excellent oral absorption, rapid onset of action, and a short duration of action. It is eliminated in bile and urine as such and as metabolites, including the cysteine adduct . These properties may provide some context for the behavior of etienic acid derivatives, although direct correlations cannot be made without specific data on etienic acid itself.
Scientific Research Applications
Metabolic Pathways and Biosynthesis
Etienic acid, identified as a metabolite of progesterone and deoxycorticosterone in rabbits, is a product of steroid metabolism. This process involves the rabbit liver microsomal system and is catalyzed by a cyanide-sensitive mixed function oxidase independent of cytochrome P450 (Dey & Senciall, 1978).
In rats, etienic acid, a catabolite of deoxycorticosterone, is metabolized in the liver to produce various hydroxylated and reduced forms. These metabolites are predominantly glucuronidated, particularly at the carboxyl group, indicating a significant metabolic pathway for this compound (Radominska et al., 1986).
Chemical Synthesis and Applications
Etienic acid has been used in the synthesis of linear molecules with two to four steroid units, connected via amide bonds. This demonstrates its potential in creating complex molecular structures in pharmaceutical and chemical research (C̆erný et al., 2001).
In a study focused on glucose-6-phosphate dehydrogenase inhibition, etienic acid derivatives, specifically alkyl esters of 5-etienic acid, were found to be effective inhibitors. This highlights its potential application in biochemical studies related to enzyme inhibition (Bêlovský et al., 1974).
Additional Research Insights
Etienic acid is also mentioned in studies exploring corticosteroid metabolism and its role in forming water-soluble substances for excretion. This has implications for understanding metabolic pathways in various medical conditions (Monder & Bradlow, 1980).
Further, etienic acid derivatives have been used to synthesize oligoester gelators, indicating its utility in the development of new materials with potential pharmaceutical applications (Drašar et al., 2005).
properties
IUPAC Name |
(8S,9S,10R,13S,14S,17S)-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthrene-17-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28O3/c1-19-9-7-13(21)11-12(19)3-4-14-15-5-6-17(18(22)23)20(15,2)10-8-16(14)19/h11,14-17H,3-10H2,1-2H3,(H,22,23)/t14-,15-,16-,17+,19-,20-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQACAXHKQZCEOI-UDCWSGSHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2C(=O)O)CCC4=CC(=O)CCC34C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2C(=O)O)CCC4=CC(=O)CC[C@]34C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0057706 | |
Record name | Etienic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0057706 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Etienic acid | |
CAS RN |
302-97-6 | |
Record name | (17β)-3-Oxoandrost-4-ene-17-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=302-97-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Etienic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000302976 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Etienic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0057706 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-oxoandrost-4-ene-17β-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.101.401 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3-Oxo-4-androstene-17Ã?-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 17.BETA.-CARBOXYANDROST-4-EN-3-ONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6E3DV757KY | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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